molecular formula C12H15F3N2O4 B13548397 ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid

ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid

Cat. No.: B13548397
M. Wt: 308.25 g/mol
InChI Key: REDMMSJCNAHMHR-UHFFFAOYSA-N
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Description

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate, trifluoroacetic acid is a complex organic compound that features both azetidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method is preferred. This often involves the use of commercially available and low-cost starting materials, and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates for similar compounds has been achieved using green oxidation reactions in microchannel reactors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of azetidine and pyrrole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H15F3N2O4

Molecular Weight

308.25 g/mol

IUPAC Name

ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H14N2O2.C2HF3O2/c1-2-14-10(13)9-8(3-4-12-9)7-5-11-6-7;3-2(4,5)1(6)7/h3-4,7,11-12H,2,5-6H2,1H3;(H,6,7)

InChI Key

REDMMSJCNAHMHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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